molecular formula C5H8N4O2 B13549160 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B13549160
M. Wt: 156.14 g/mol
InChI Key: KPIFENQZPMDLOV-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of a triazole derivative with an appropriate aminomethylating agent. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions to form the aminomethylated triazole. This intermediate can then be reacted with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).

Scientific Research Applications

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole ring.

    3-Aminomethyl-1H-1,2,4-triazole: A closely related compound with similar reactivity.

    2-(1H-1,2,4-Triazol-1-yl)acetic acid: A compound with a similar structure but lacking the aminomethyl group.

Uniqueness

2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both the aminomethyl group and the triazole ring. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The compound’s ability to form coordination complexes and participate in hydrogen bonding makes it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetic acid

InChI

InChI=1S/C5H8N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,1-2,6H2,(H,10,11)

InChI Key

KPIFENQZPMDLOV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)O)CN

Origin of Product

United States

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